MAGE-4 (143-151)

CTL assay chromium release peptide titration

MAGE-4 (143–151), sequence NYKRCFPVI, is a 9‑mer cancer‑testis antigen peptide derived from the MAGE‑A4 protein and presented by the widely prevalent HLA‑A*2402 allele. The parent gene MAGE‑4 is expressed in more than 50 % of oesophageal, lung, bladder, and head‑and‑neck carcinomas while being silent in normal somatic tissues.

Molecular Formula
Molecular Weight
Cat. No. B1575048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-4 (143-151)
SynonymsMelanoma-associated antigen 4 (143-151); MAGE-4 (143-151)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-4 (143–151) Peptide NYKRCFPVI: HLA‑A24‑Restricted Cancer‑Testis Antigen for T‑Cell Immunotherapy Research & Procurement


MAGE-4 (143–151), sequence NYKRCFPVI, is a 9‑mer cancer‑testis antigen peptide derived from the MAGE‑A4 protein and presented by the widely prevalent HLA‑A*2402 allele [1]. The parent gene MAGE‑4 is expressed in more than 50 % of oesophageal, lung, bladder, and head‑and‑neck carcinomas while being silent in normal somatic tissues [1]. This peptide was identified by refolding soluble HLA‑A*2402 molecules and was confirmed to be naturally processed and presented on tumour cells, making it a well‑validated reagent for T‑cell epitope discovery, tetramer‑based monitoring, and cancer vaccine development [1].

Why Generic MAGE‑Family or HLA‑A24 Peptide Substitution Cannot Substitute for MAGE‑4 (143–151) in T‑Cell Assays


MAGE‑family peptides share a common HLA‑A24 restriction motif (Tyr at position 2 and Ile at the C‑terminus), yet minor sequence variations drive dramatic differences in T‑cell receptor (TCR) recognition and biological processing [1]. The MAGE‑4 (143–151) peptide NYKRCFPVI differs from its MAGE‑1 homologue NYKHCFPEI by only two residues, but CTL clone 13 lyses MAGE‑4‑loaded targets without cross‑reacting with MAGE‑1‑pulsed cells, demonstrating that even single‑residue substitutions break functional TCR engagement [1]. Furthermore, MAGE‑4 (143–151) is processed more efficiently by the immunoproteasome after IFN‑γ exposure, a property not shared by all in‑class MAGE peptides [1]. Interchanging this peptide with a generic HLA‑A24 binder therefore risks false‑negative T‑cell readouts and loss of tumour‑relevant processing fidelity.

MAGE‑4 (143–151) Quantitative Differentiation vs. Closest Analogs — Evidence Tables for Sourcing Decisions


CTL Clone 13 Half-Maximal Lysis of Peptide‑Pulsed Targets Occurs at 3 nM, Defining a High‑Potency Activation Threshold

Titration of MAGE‑4 peptide NYKRCFPVI on HLA‑A24 EBV‑B cells revealed that CTL clone 13 achieves half‑maximal lysis at a peptide concentration of 3 nM [1]. This value is reported in the same experimental system in which the homologous MAGE‑1 peptide NYKHCFPEI failed to sensitize targets for lysis by CTL 13 at any concentration tested, including the μM range [1].

CTL assay chromium release peptide titration HLA-A*2402

HLA‑A*2402 Binding Prediction Score: MAGE‑4 (143–151) vs. Alternative MAGE‑A4 and SAGE Epitopes

Using a validated HLA‑A*2402 peptide‑binding prediction algorithm, MAGE‑4 (143–151) NYKRCFPVI obtained a binding score of 60.0, compared with 240.0 for the top‑scoring MAGE‑A4 peptide VYGEPRKLL (239–247) and 70.0 for the SAGE‑derived peptide LYATVIHDI (715–723) [1]. Although its binding score is moderate, MAGE‑4 (143–151) was the only peptide among the tested candidates that generated HLA‑A2402‑restricted CTL responses in both HLA‑A2402 transgenic mice and human in‑vitro sensitization systems, confirming that binding score alone does not predict immunogenicity or natural processing [1].

epitope prediction HLA binding score MAGE-A4 SAGE

Specificity of CTL Clone 13: MAGE‑4 (143–151) Is Recognised Exclusively; MAGE‑1, MAGE‑2, MAGE‑3, MAGE‑6, MAGE‑8‑12, and MAGE‑C1/C2/D1/D2 Are Not

CTL clone 13, isolated using A24/MAGE‑4 multimers, was tested against target cells transfected with HLA‑A*2402 cDNA together with cDNAs encoding MAGE‑1 through MAGE‑12, MAGE‑C1, MAGE‑C2, MAGE‑D1, or MAGE‑D2. None of the non‑MAGE‑4 transfectants were recognised, including the MAGE‑1 transfectant expressing the highly homologous peptide NYKHCFPEI [1]. Additionally, the MAGE‑1 peptide NYKHCFPEI pulsed onto HLA‑A24 EBV‑B cells failed to sensitize targets for lysis by CTL 13 [1]. In cold‑target competition experiments, lysis of MAGE‑4‑pulsed targets was quenched only by unlabelled cells presenting NYKRCFPVI, not by cells presenting NYKHCFPEI [1].

TCR specificity cross-reactivity MAGE family epitope mapping

IFN‑γ‑Enhanced Processing: Lysis of MAGE‑4⁺ Tumour Cells Requires Immunoproteasome Activity

Renal cell carcinoma line LB831‑RCC (HLA‑A*2403) and head‑and‑neck squamous carcinoma line LB017‑HNSCC (HLA‑A*2402) were lysed by CTL 13 only after a 6‑day pre‑treatment with 50 U/mL IFN‑γ, indicating that the MAGE‑4 (143–151) epitope is preferentially generated by the immunoproteasome [1]. In contrast, peptide‑pulsed target cells were lysed regardless of IFN‑γ treatment, confirming that the processing step, not HLA expression level, is the limiting factor for tumour cell recognition [1]. This processing dependency is not uniformly observed across all MAGE‑family or HLA‑A24‑restricted epitopes; for example, the MAGE‑1 peptide NYKHCFPEI was previously shown to be presented without IFN‑γ pre‑treatment in some systems, suggesting differential proteasome pathway utilisation [1][2].

immunoproteasome IFN-gamma antigen processing tumour cell lysis

Tumour Expression Profile: MAGE‑4 Is Expressed in >50 % of Major Carcinomas, Validating the 143–151 Epitope as a Broadly Relevant Target

MAGE‑4 gene expression is detected by RT‑PCR in 74 % of oesophageal squamous‑cell carcinomas, 59 % of lung carcinomas, 53 % of head‑and‑neck squamous‑cell carcinomas, and 45 % of infiltrating bladder carcinomas [1]. This expression profile is substantially broader than that of MAGE‑1, which shows lower prevalence in these tumour types [2], and comparable to MAGE‑3, though MAGE‑3 lacks an HLA‑A24‑restricted epitope with equivalent experimental validation [1].

tumour antigen expression immunohistochemistry squamous cell carcinoma MAGE-A4 prevalence

Optimal Application Scenarios for MAGE‑4 (143–151) Based on Verified Differentiation Evidence


HLA‑A*2402 Tetramer Production for MAGE‑4‑Specific CD8⁺ T‑Cell Monitoring

MAGE‑4 (143–151) is the only MAGE‑family HLA‑A24 peptide with published success in folding soluble HLA‑A*2402/β₂‑microglobulin complexes suitable for tetramer production [1]. Its tight binding to HLA‑A*2402 and the availability of a well‑characterised T‑cell clone (CTL 13) provide a gold‑standard quality‑control system. Procurement of this peptide enables laboratories to produce A24/MAGE‑4 multimers for direct ex‑vivo staining and monitoring of MAGE‑4‑specific CD8⁺ T cells in cancer patients, as validated with blood from HLA‑A*2402 donors [1].

In‑Vitro Sensitisation of Human CD8⁺ T Cells for Adoptive Cell Therapy Development

The peptide has been used to induce HLA‑A2402‑restricted CTL responses from CD8⁺ T cells of healthy donors via sensitisation with autologous CD4⁺ PHA blasts transduced with MAGE‑A4 mRNA [2]. The validated immunogenicity in human systems, combined with the absence of cross‑recognition of other MAGE family members [1], makes MAGE‑4 (143–151) the preferred peptide for generating monospecific CTL lines destined for TCR cloning, affinity maturation studies, or adoptive transfer in HLA‑A24⁺ preclinical models.

Immunoproteasome‑Dependent Antigen‑Processing Studies Requiring IFN‑γ‑Conditioned Tumour Targets

Because MAGE‑4 (143–151) is processed preferentially by the immunoproteasome, its recognition by CTL 13 is strictly dependent on IFN‑γ pre‑treatment of tumour cells [1]. This property makes the peptide an ideal reagent for studies dissecting the standard proteasome vs. immunoproteasome contribution to cancer antigen presentation, for screening proteasome‑modulating drugs, or for optimising combination therapies that include IFN‑γ or immunoproteasome inducers.

Multi‑Epitope Vaccine Design for Squamous‑Cell Carcinomas of the Oesophagus, Lung, and Head‑and‑Neck in HLA‑A24⁺ Populations

Given the high MAGE‑4 expression frequency in oesophageal (74 %), lung (59 %), and head‑and‑neck (53 %) squamous‑cell carcinomas [1] and the high prevalence of HLA‑A24 in Asian populations (~42 %) [1], MAGE‑4 (143–151) is a strategic component for multi‑epitope cancer vaccine formulations. Its procurement for peptide‑pulsing of dendritic cells or inclusion in peptide‑based vaccine cocktails is supported by direct tumour‑lysis evidence and the lack of off‑target MAGE‑family cross‑recognition [1].

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